molecular formula C24H23FN4O2 B2734133 2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-fluorophenyl)acetamide CAS No. 1226446-88-3

2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-fluorophenyl)acetamide

Cat. No. B2734133
M. Wt: 418.472
InChI Key: AVLAVWCYIIRAKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C24H23FN4O2 and its molecular weight is 418.472. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development for PET Imaging

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds with structural similarities to the mentioned chemical, has been reported for their selective affinity towards the translocator protein (18 kDa), with potential applications in positron emission tomography (PET) imaging. These compounds have been designed with a fluorine atom to enable fluorine-18 labeling, allowing in vivo imaging of biological targets (Dollé et al., 2008).

Antimicrobial Activity

Some new heterocycles incorporating the antipyrine moiety have been synthesized, showcasing the broad antimicrobial potential of these compounds. This research extends to the development of novel compounds for treating bacterial and fungal infections, underscoring the antimicrobial activity of pyrrolopyrimidine derivatives and their relevance in developing new therapeutic agents (Bondock et al., 2008).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of fluoroethoxy and fluoropropoxy substituted pyrrolopyrimidines for their affinity and selectivity towards peripheral benzodiazepine receptors have been studied. These compounds, including radiolabeled versions, offer insights into their potential use in exploring neurodegenerative disorders through imaging and diagnostic applications (Fookes et al., 2008).

Antiviral Research

Quantum chemical insights into the molecular structure, spectroscopic analysis, and molecular docking of novel anti-COVID-19 molecules, including pyrimidine derivatives, highlight their potential as antiviral agents. These studies provide a foundation for developing targeted therapies against SARS-CoV-2, showcasing the versatility of pyrrolopyrimidine compounds in antiviral research (Mary et al., 2020).

properties

IUPAC Name

2-(3-butyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O2/c1-2-3-13-28-16-26-22-18(17-9-5-4-6-10-17)14-29(23(22)24(28)31)15-21(30)27-20-12-8-7-11-19(20)25/h4-12,14,16H,2-3,13,15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLAVWCYIIRAKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.